molecular formula C15H29N3O2 B8244457 tert-Butyl 11-azidoundecanoate

tert-Butyl 11-azidoundecanoate

Cat. No.: B8244457
M. Wt: 283.41 g/mol
InChI Key: BWSUDYJRAJSARE-UHFFFAOYSA-N
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Description

tert-Butyl 11-azidoundecanoate is a synthetic organic compound characterized by an 11-carbon aliphatic chain with a tert-butyl ester group at one terminus and an azide (-N₃) functional group at the other. This structure combines the steric protection of the tert-butyl group with the high reactivity of the azide moiety, making it valuable in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or polymer synthesis . The tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule against hydrolysis under basic conditions, while the azide group enables rapid, selective coupling with alkynes.

Properties

IUPAC Name

tert-butyl 11-azidoundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)12-10-8-6-4-5-7-9-11-13-17-18-16/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSUDYJRAJSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the esterification of 11-bromoundecanoic acid with tert-butyl alcohol to form tert-butyl 11-bromoundecanoate. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield this compound .

Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions. tert-Butyl hydroperoxide can also be used in the presence of metal-free conditions to achieve the desired esterification .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 11-azidoundecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide is commonly used for the substitution of bromides to form azides.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl 11-azidoundecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 11-azidoundecanoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

11-(tert-Butoxy)-11-oxoundecanoic acid (CAS 1789702-17-5)

This compound shares the 11-carbon chain and tert-butyl ester group with tert-Butyl 11-azidoundecanoate but replaces the azide with a carboxylic acid (-COOH). The carboxylic acid imparts hydrophilicity and enables conjugation via amide bond formation, but it lacks the click chemistry utility of azides. Its applications are more aligned with peptide synthesis or surfactant chemistry .

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

This spirocyclic compound contains a tert-butyl ester but diverges structurally with a pyrrolidine ring and methoxyphenyl substituent. Its rigid structure limits flexibility compared to the linear aliphatic chain of this compound, making it more suited for asymmetric catalysis or pharmaceutical intermediates .

Functional Group Comparisons: Azide vs. Carboxylic Acid/Hydroxyl

  • Azide Group :
    • Reactivity: Participates in CuAAC reactions, Staudinger ligation, and strain-promoted cycloadditions.
    • Stability: Azides are thermally stable but may decompose explosively under mechanical shock or high heat .
  • Carboxylic Acid :
    • Reactivity: Forms amides, esters, or salts; requires activation (e.g., EDC/NHS) for conjugation.
    • Stability: Prone to hydrolysis in acidic/basic conditions unless protected as an ester .
  • Hydroxyl Group :
    • Reactivity: Can be oxidized, esterified, or etherified.
    • Stability: Less reactive than azides but requires protection in multi-step syntheses .

Reactivity and Stability Profiles

Compound Key Functional Groups Thermal Stability Reactivity with Oxidizers Solubility (Organic)
This compound tert-Butyl ester, azide Moderate¹ High (explosive risk) High (THF, DCM)
11-(tert-Butoxy)-11-oxoundecanoic acid tert-Butyl ester, carboxylic acid High Low Moderate (DMSO)
tert-Butyl Alcohol Hydroxyl High Reacts violently² High (water, ethanol)

¹ Decomposes above 150°C with risk of explosion. ² Generates flammable isobutylene gas with strong acids .

Q & A

Q. How can this compound be applied in targeted drug delivery systems?

  • Methodological Answer : Functionalize nanoparticles (e.g., liposomes or dendrimers) via CuAAC by conjugating alkynylated targeting ligands (e.g., folate or antibodies). Optimize reaction pH (7.4) and temperature (25°C) to preserve ligand activity. Characterize conjugation efficiency via MALDI-TOF or fluorescence quenching assays. Validate targeting in vitro using flow cytometry (e.g., FITC-labeled constructs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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